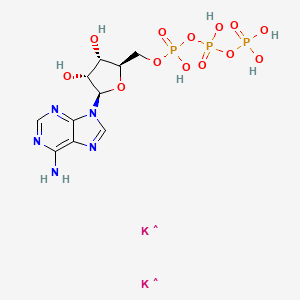

Adénosine 5'-triphosphate, sel de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine 5’-triphosphate potassium salt is a compound that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups, with potassium ions stabilizing the structure. This compound is essential for various biochemical processes, including cellular respiration, muscle contraction, and biosynthesis reactions.

Applications De Recherche Scientifique

Adenosine 5’-triphosphate potassium salt has numerous applications in scientific research:

Biochemistry: Used as a substrate in enzyme assays to study kinase activity and other biochemical processes.

Cell Biology: Essential for cell culture studies, particularly in measuring cell viability and energy metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and heart failure, where energy metabolism is compromised.

Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination and in the development of biosensors

Mécanisme D'action

Target of Action

Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It serves as a substrate for kinases involved in cell signaling and adenylate cyclases that produce the second messenger cAMP . ATP also has intrinsic metal binding affinity, with binding constants for various metals such as Mg2+, Na+, Ca2+, K+, Sr2+, and Li+ .

Mode of Action

ATP acts as an autocrine and paracrine agent affecting various cell types by activating cell surface P2 receptors (P2R), which include trans-cell membrane cationic channels, P2XR, and G protein-coupled receptors, P2YR . ATP is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids .

Biochemical Pathways

ATP is involved in many metabolic reactions. For example, 601 ATP-related reactions were listed in the KEGG database . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms .

Pharmacokinetics

ATP is soluble in water (50 mg/ml), yielding a clear, colorless solution . Aqueous solutions of ATP are stable for months when frozen at –15 °C and for approximately one week at 0 °C . Atp solutions are only stable for several hours at 0 oc when dissolved in a trichloroacetic acid solution .

Result of Action

Extracellular ATP may result from the extracellular breakdown of released adenine nucleotides, namely ATP, ADP (adenosine 5’-diphosphate), and AMP (adenosine 5’-monophosphate), by a cascade of ecto-nucleotidases bound to the plasma membrane . ATP provides the metabolic energy to drive metabolic pumps and serves as a coenzyme in a wide array of enzymatic reactions .

Action Environment

The stability and efficacy of ATP can be influenced by environmental factors. For instance, in alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate even at 0 °C . Also, ATP cannot be stored, hence its consumption must closely follow its synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate potassium salt can be synthesized through microbial fermentation processes. The fermentation involves microbial cultures that produce adenosine 5’-triphosphate, which is then purified and converted to its potassium salt form. The reaction conditions typically include maintaining a controlled pH and temperature to optimize microbial growth and adenosine 5’-triphosphate production .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate potassium salt involves large-scale fermentation using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under specific conditions to maximize yield. The adenosine 5’-triphosphate produced is then extracted, purified, and converted to the potassium salt form through ion exchange and crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine 5’-triphosphate potassium salt undergoes various chemical reactions, including:

Hydrolysis: Adenosine 5’-triphosphate can be hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy.

Phosphorylation: It can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.

Oxidation-Reduction: Involved in redox reactions within the cell, particularly in the electron transport chain during cellular respiration.

Common Reagents and Conditions

Common reagents used in reactions involving adenosine 5’-triphosphate potassium salt include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation reactions. Conditions such as pH, temperature, and the presence of metal ions like magnesium and potassium are crucial for these reactions .

Major Products

The major products formed from the reactions of adenosine 5’-triphosphate potassium salt include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are integral to various metabolic pathways and energy transfer processes within the cell .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine diphosphate: Similar in structure but contains only two phosphate groups.

Adenosine monophosphate: Contains a single phosphate group.

Guanosine triphosphate: Another nucleotide triphosphate involved in energy transfer and signaling but contains guanine instead of adenine.

Uniqueness

Adenosine 5’-triphosphate potassium salt is unique due to its central role in cellular energy metabolism. Unlike other nucleotides, it is the primary energy currency of the cell, driving numerous biochemical reactions and processes essential for life .

Propriétés

Numéro CAS |

42373-41-1 |

|---|---|

Formule moléculaire |

C10H14K2N5O13P3 |

Poids moléculaire |

583.36 g/mol |

Nom IUPAC |

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

YFPSRAQDZYNYPX-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)

amine hydrochloride](/img/structure/B1383415.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)